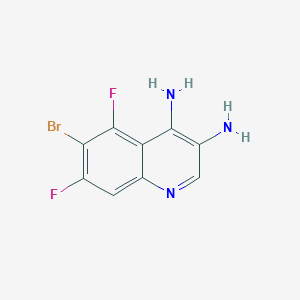

6-Bromo-5,7-difluoroquinoline-3,4-diamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H6BrF2N3 |

|---|---|

Molecular Weight |

274.06 g/mol |

IUPAC Name |

6-bromo-5,7-difluoroquinoline-3,4-diamine |

InChI |

InChI=1S/C9H6BrF2N3/c10-7-3(11)1-5-6(8(7)12)9(14)4(13)2-15-5/h1-2H,13H2,(H2,14,15) |

InChI Key |

TZOBLQRIUCCKLC-UHFFFAOYSA-N |

Canonical SMILES |

C1=C2C(=C(C(=C1F)Br)F)C(=C(C=N2)N)N |

Origin of Product |

United States |

Synthetic Methodologies for 6 Bromo 5,7 Difluoroquinoline 3,4 Diamine

Retrosynthetic Analysis and Strategic Disconnections

A retrosynthetic analysis of 6-Bromo-5,7-difluoroquinoline-3,4-diamine allows for the deconstruction of the complex target molecule into simpler, more readily available starting materials. This process helps in identifying key bond formations and strategic precursors.

The primary disconnection strategy for the target molecule involves the two amino groups on the pyridine (B92270) ring. Ortho-diamine functionalities on aromatic rings are commonly synthesized from the reduction of corresponding ortho-dinitro compounds. This leads to the first key disconnection:

Disconnection (C-N): The 3,4-diamine groups can be retrosynthetically derived from a 3,4-dinitroquinoline intermediate ( II ) through a reduction reaction.

The nitro groups in intermediate II are typically introduced via electrophilic aromatic substitution (nitration) on the quinoline (B57606) core. This suggests that 6-bromo-5,7-difluoroquinoline (B1390166) ( III ) is a crucial precursor.

Disconnection (C-NO2): The 3,4-dinitro functionality points to a precursor, 6-bromo-5,7-difluoroquinoline ( III ), which could undergo nitration.

The core structure, 6-bromo-5,7-difluoroquinoline ( III ), can be disconnected using strategies for quinoline synthesis. Classic methods like the Skraup or Friedländer synthesis involve the cyclization of a substituted aniline (B41778) with a three-carbon or a carbonyl compound, respectively. This leads to the identification of a key aniline building block.

Disconnection (Quinoline Core): The quinoline ring can be disconnected to reveal a polysubstituted aniline, such as 3-bromo-2,4-difluoroaniline (B177035) ( IV ), and a suitable three-carbon synthon (e.g., glycerol (B35011) or acrolein derivatives for a Skraup-type synthesis) or a carbonyl compound for a Friedländer condensation.

Therefore, the key precursors identified through this analysis are 3-bromo-2,4-difluoroaniline and a suitable cyclization partner. The synthesis of the aniline precursor itself becomes a critical initial step.

Table 1: Key Precursors in the Retrosynthetic Pathway

| Precursor No. | Compound Name | Role in Synthesis |

|---|---|---|

| II | 6-Bromo-5,7-difluoro-3,4-dinitroquinoline | Intermediate for diamine formation |

| III | 6-Bromo-5,7-difluoroquinoline | Core structure for functionalization |

| IV | 3-Bromo-2,4-difluoroaniline | Key building block for quinoline ring formation |

Several challenges are anticipated in the proposed synthetic pathways:

Synthesis of the Aniline Precursor: The synthesis of 3-bromo-2,4-difluoroaniline is non-trivial. Direct bromination of 2,4-difluoroaniline (B146603) must be highly regioselective to yield the desired isomer, as multiple positions on the ring are activated by the amino group.

Cyclization Conditions: Quinoline synthesis, particularly high-temperature methods like the Skraup synthesis, can be harsh. google.com These conditions might not be compatible with the polyhalogenated nature of the aniline precursor, potentially leading to side reactions or decomposition. Milder, modern catalytic methods may be required. researchgate.net

Regioselectivity of Nitration: The introduction of two nitro groups at the C3 and C4 positions of 6-bromo-5,7-difluoroquinoline is a significant challenge. The electron-withdrawing nature of the fluorine and bromine atoms deactivates the benzene (B151609) ring, while the pyridine ring's reactivity is also complex. Achieving the desired 3,4-dinitration pattern with high selectivity over other possible isomers would require careful optimization of nitrating agents and reaction conditions. Direct nitration of quinoline typically yields a mixture of 5- and 8-nitroquinolines, and nitration of substituted quinolines can be complex. researchgate.net

Reduction of Dinitro Compound: While the reduction of dinitro compounds to diamines is a standard procedure, the presence of multiple halogen substituents could pose a challenge. youtube.com Catalytic hydrogenation, a common method, might lead to hydrodehalogenation (loss of bromine or fluorine), especially under harsh conditions. Therefore, milder reducing agents like stannous chloride or iron in acidic media may be necessary.

De Novo Synthesis Approaches

A de novo synthesis would construct the molecule from fundamental building blocks, following the forward sense of the retrosynthetic analysis.

The formation of the 6-bromo-5,7-difluoroquinoline core is the central part of the synthesis, starting from a custom-synthesized aniline.

Assuming the successful synthesis of 3-bromo-2,4-difluoroaniline, several cyclization methods could be employed to form the quinoline ring.

Skraup Synthesis: This classic method involves reacting the aniline with glycerol, an oxidizing agent (like nitrobenzene), and concentrated sulfuric acid. The glycerol dehydrates to form acrolein, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation to form the quinoline.

Reaction: 3-bromo-2,4-difluoroaniline + Glycerol/H₂SO₄/Oxidant → 6-Bromo-5,7-difluoroquinoline

Friedländer Annulation: This method provides a more controlled and often milder alternative. It involves the condensation of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., acetaldehyde (B116499) or acetone). A plausible route would involve the synthesis of 2-amino-4-bromo-3,5-difluorobenzaldehyde, which could then be condensed with acetaldehyde in the presence of a base or acid catalyst.

Table 2: Comparison of Potential Cyclization Reactions

| Reaction Name | Reactants | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Skraup Synthesis | Aniline, Glycerol | Harsh (conc. H₂SO₄, high temp.) | One-pot, readily available reagents | Low yields, harsh conditions, lack of regiocontrol with substituted glycerols |

In this proposed de novo synthesis, the halogen functionalities (two fluorine atoms and one bromine atom) are strategically incorporated into the aniline precursor before the quinoline ring is formed.

Fluorination: The synthesis would ideally start from an already fluorinated precursor, such as 2,4-difluoroaniline, which is commercially available. This approach avoids the often challenging and hazardous direct fluorination of aromatic rings later in the synthesis.

Bromination: The key step is the selective bromination of 2,4-difluoroaniline to produce 3-bromo-2,4-difluoroaniline. The amino group is a strong ortho-, para-director. In 2,4-difluoroaniline, the positions ortho (C3, C5) and para (C6) to the amino group are activated. The fluorine atoms are deactivating but are ortho-, para-directing. The interplay of these directing effects makes achieving high selectivity for the C3 position challenging. A potential strategy involves using a bulky N-protecting group on the aniline to sterically hinder the C5 position and favor bromination at C3.

Proposed Reaction Sequence:

Protection of the amino group of 2,4-difluoroaniline (e.g., as an acetanilide).

Regioselective bromination using a suitable brominating agent (e.g., N-Bromosuccinimide).

Deprotection to yield 3-bromo-2,4-difluoroaniline.

Once the 6-bromo-5,7-difluoroquinoline core is synthesized, the final steps would involve dinitration followed by reduction, as outlined in the retrosynthetic analysis, to yield the target compound, this compound.

Multi-step Reaction Sequences for Quinoline Core Formation

Nitration and Subsequent Reduction Pathways for Diamine Formation

A plausible and commonly employed strategy for the formation of vicinal diamines on an aromatic ring, such as the 3,4-diamine of the target quinoline, involves the introduction of a nitro group followed by its chemical reduction to an amino group. This pathway is particularly advantageous when one of the amino groups can be introduced prior to the reduction of the nitro group.

The general transformation can be conceptualized as follows:

Regioselective Nitration : Introduction of a nitro group at the 3-position of the 6-bromo-5,7-difluoroquinoline core.

Introduction of the C4-Amino Group : Conversion of an appropriate precursor to introduce an amino functionality at the 4-position, yielding a 3-nitro-4-aminoquinoline intermediate.

Reduction of the Nitro Group : The final step involves the selective reduction of the 3-nitro group to an amino group, affording the desired this compound.

This sequence leverages the electron-withdrawing nature of the nitro group to facilitate the introduction of the second amino group and allows for a controlled synthesis of the target diamine.

Key Synthetic Intermediates and Their Transformations

The successful synthesis of this compound hinges on the preparation and transformation of key intermediates. A logical synthetic route would commence from a quinoline core already bearing the bromo and fluoro substituents.

For the synthesis of this compound, the most efficient approach is to start with a commercially available, pre-functionalized quinoline. The compound 6-Bromo-5,7-difluoroquinoline serves as an ideal starting material, as it already incorporates the desired substituents on the benzene ring of the quinoline scaffold. This obviates the need for potentially complex and low-yielding halogenation steps on the quinoline core itself.

The introduction of the two amino groups at the 3 and 4 positions of the quinoline ring requires a regioselective approach.

A potential pathway to achieve this involves the conversion of the starting material, 6-Bromo-5,7-difluoroquinoline, into a 3-nitro derivative. While direct nitration of quinolines often favors substitution at the 5- and 8-positions, specific methodologies can be employed to achieve nitration at the 3-position. One such method is through the use of Reissert compounds. The formation of a Reissert compound from 6-Bromo-5,7-difluoroquinoline, for instance, by reaction with benzoyl chloride and a cyanide source, could activate the 3-position for subsequent regiospecific nitration. elsevierpure.com

Following the successful nitration to yield 6-Bromo-5,7-difluoro-3-nitroquinoline , the next crucial step is the introduction of an amino group at the 4-position. A common strategy to achieve this is through the formation of a 4-chloro derivative, followed by nucleophilic substitution with an amine source. The 3-nitroquinoline (B96883) intermediate can be converted to 6-Bromo-4-chloro-5,7-difluoro-3-nitroquinoline . This transformation can typically be achieved using reagents such as phosphorus oxychloride (POCl₃).

The resulting 4-chloro-3-nitroquinoline (B17048) is now activated for nucleophilic aromatic substitution (SNAr) at the 4-position. Treatment with a source of ammonia, such as aqueous or gaseous ammonia, would lead to the displacement of the chlorine atom to form 6-Bromo-5,7-difluoro-3-nitroquinolin-4-amine . This type of amination of 3-nitroquinolines is a known transformation. researchgate.net

The final step in the sequence is the reduction of the nitro group of 6-Bromo-5,7-difluoro-3-nitroquinolin-4-amine to yield the target compound, This compound . This reduction needs to be selective to avoid affecting the bromo substituent. Catalytic hydrogenation is a widely used and effective method for the reduction of aromatic nitro groups. wikipedia.org

Optimization of Reaction Conditions for this compound Synthesis

The efficiency and success of the synthesis of this compound are highly dependent on the optimization of reaction conditions for each step, particularly for the reduction of the nitro group.

The choice of solvent can significantly influence the rate and selectivity of chemical reactions. For the catalytic reduction of the nitro group in the 6-Bromo-5,7-difluoro-3-nitroquinolin-4-amine intermediate, the solvent system plays a crucial role.

Commonly used solvents for catalytic hydrogenation include alcohols like ethanol (B145695) and methanol, as well as ethyl acetate (B1210297) and acetic acid. The polarity of the solvent can affect the solubility of the substrate and the activity of the catalyst. For instance, in the reduction of some nitroarenes, ethanol has been shown to be an effective solvent. The choice of solvent can also impact the potential for side reactions, such as hydrodehalogenation. A screening of solvents would be necessary to identify the optimal medium that maximizes the yield of the desired diamine while minimizing the loss of the bromine substituent.

The selection of the catalyst and reducing agent is critical for the chemoselective reduction of the nitro group in the presence of a bromine atom.

Catalyst Screening:

Palladium on carbon (Pd/C) is a common and effective catalyst for the hydrogenation of nitro groups. researchgate.net However, other catalysts should also be considered and screened for optimal performance. These could include:

Platinum-based catalysts , such as platinum(IV) oxide (PtO₂), which are also widely used for nitro group reduction. wikipedia.org

Raney Nickel , another active catalyst for hydrogenation. wikipedia.org

Modified transition metal catalysts , which can offer enhanced chemoselectivity. For example, β-cyclodextrin-modified transition metal catalysts have been used for the chemoselective reduction of halo-nitro aromatic compounds.

The following table summarizes a potential screening of catalysts for the reduction of 6-Bromo-5,7-difluoro-3-nitroquinolin-4-amine.

| Catalyst | Typical Loading (mol%) | Potential Advantages | Potential Disadvantages |

|---|---|---|---|

| Palladium on Carbon (Pd/C) | 5-10 | High activity, readily available | Potential for hydrodebromination |

| Platinum(IV) Oxide (PtO₂) | 1-5 | Effective for nitro reduction | Can also catalyze hydrodehalogenation |

| Raney Nickel | 5-10 (wt%) | Cost-effective, high activity | May require higher pressures/temperatures |

| Sulfided Platinum on Carbon | 5-10 | Reported to prevent dehalogenation | May have lower activity |

Reagent Screening:

While catalytic hydrogenation with H₂ gas is a standard method, other reducing agents can also be employed and screened for this transformation.

| Reagent | Typical Conditions | Potential Advantages | Potential Disadvantages |

|---|---|---|---|

| H₂ gas with catalyst | 1-50 atm H₂, room temp to 80 °C | Clean workup, high efficiency | Requires specialized pressure equipment |

| Hydrazine hydrate (B1144303) (N₂H₄·H₂O) with catalyst | Reflux in ethanol with Pd/C or Fe(III) | Does not require pressure equipment | Hydrazine is toxic |

| Sodium borohydride (B1222165) (NaBH₄) with catalyst | With NiCl₂ or other catalysts in alcohol | Mild conditions | Can have variable selectivity |

| Tin(II) chloride (SnCl₂) | Concentrated HCl, ethanol | Classic method, good for nitro groups | Stoichiometric amounts of tin salts, acidic |

Optimization would involve systematically varying the catalyst, reagent, solvent, temperature, and reaction time to maximize the yield and purity of this compound while minimizing the formation of byproducts, particularly the de-brominated compound.

Temperature, Pressure, and Reaction Time Parameter Optimization

The optimization of temperature, pressure, and reaction time is a critical aspect of developing any synthetic methodology to ensure efficiency, safety, and cost-effectiveness. In the context of the proposed synthesis of this compound, these parameters would need to be carefully controlled and optimized for each step, particularly for the key nitration and reduction stages.

For the nitration of a hypothetical 6-bromo-5,7-difluoroquinoline intermediate:

Temperature: Electrophilic aromatic nitration is typically an exothermic reaction. benthamdirect.com Therefore, temperature control is crucial to prevent over-nitration and the formation of unwanted byproducts. The reaction would likely be initiated at a low temperature (e.g., 0-5 °C) with the slow addition of the nitrating agent. The temperature might then be gradually raised to room temperature or slightly above to drive the reaction to completion. researchgate.net The optimal temperature would be determined by monitoring the reaction progress using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Pressure: This reaction is typically carried out at atmospheric pressure, and it is not anticipated that pressure would be a critical parameter to optimize.

Reaction Time: The reaction time would be dependent on the reactivity of the substrate and the chosen reaction temperature. It could range from a few hours to overnight. researchgate.net The reaction would be monitored until the starting material is consumed to determine the optimal duration.

For the reduction of a dinitro intermediate:

Temperature: Catalytic hydrogenation, a common method for reducing nitro groups, can also be exothermic. The reaction temperature would need to be controlled to ensure the selectivity of the reduction and to prevent side reactions. Temperatures ranging from room temperature to around 60-80 °C are typical for such transformations.

Pressure: The pressure of hydrogen gas is a key parameter in catalytic hydrogenation. Higher pressures (e.g., 50-100 psi) generally lead to faster reaction rates. The optimal pressure would be determined by balancing the reaction speed with the safety limitations of the equipment.

Reaction Time: The time required for complete reduction can vary from a few hours to 24 hours, depending on the catalyst, substrate, temperature, and pressure.

A systematic approach, such as a Design of Experiments (DoE) methodology, could be employed to efficiently explore the interplay between these parameters and identify the optimal conditions.

Table 1: Hypothetical Parameter Optimization for Key Synthetic Steps

| Step | Parameter | Range for Optimization | Rationale |

| Nitration | Temperature | 0 °C to 50 °C | To control exothermicity and minimize side products. |

| Reaction Time | 1 to 24 hours | To ensure complete conversion of the starting material. | |

| Reduction | Temperature | 25 °C to 80 °C | To balance reaction rate and selectivity. |

| Hydrogen Pressure | 50 to 500 psi | To influence the rate of hydrogenation. | |

| Reaction Time | 1 to 48 hours | To achieve complete reduction of both nitro groups. |

Yield and Purity Enhancement Strategies

Maximizing the yield and ensuring the high purity of the final product are paramount in chemical synthesis. Several strategies could be employed throughout the proposed synthesis of this compound.

Control of Reaction Conditions: As discussed in the previous section, precise control over temperature, reaction time, and stoichiometry of reagents is crucial to minimize the formation of byproducts.

Purification Techniques: Each intermediate in the synthetic sequence would likely require purification. Common techniques include:

Recrystallization: This is a powerful method for purifying solid compounds. The choice of solvent is critical and would be determined experimentally to find a system where the desired compound has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in solution.

Column Chromatography: This technique is used to separate compounds based on their differential adsorption to a stationary phase. It is highly effective for removing closely related impurities. The choice of the stationary phase (e.g., silica (B1680970) gel, alumina) and the mobile phase (solvent system) would be optimized for each purification step.

Inert Atmosphere: For reactions that are sensitive to air or moisture, conducting them under an inert atmosphere (e.g., nitrogen or argon) can prevent the degradation of reagents and products, thus improving the yield and purity.

Alternative Synthetic Routes to this compound

While a linear synthesis involving the functionalization of a pre-formed quinoline ring is plausible, alternative strategies could offer advantages in terms of efficiency and convergence.

Convergent Synthesis Approaches

For the synthesis of this compound, a convergent approach could involve the synthesis of a substituted o-aminophenylboronate and its reaction with a suitable three-carbon building block. acs.org This strategy allows for the late-stage introduction of diversity and can be more efficient for producing a range of related compounds.

One-Pot Reaction Strategies for Streamlined Production

One-pot reactions, where multiple reaction steps are carried out in the same reaction vessel without the isolation of intermediates, offer significant advantages in terms of reduced solvent waste, time, and cost. nih.govresearchgate.net

A hypothetical one-pot synthesis for a related diamine could involve a sequence of reactions such as an aminochlorination, aziridination, and subsequent nucleophilic ring-opening. nih.gov While the direct applicability to the target quinoline system is not documented, such strategies are at the forefront of modern synthetic chemistry for creating complex molecules efficiently.

Application of Green Chemistry Principles

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. benthamdirect.comrsc.org Several green chemistry principles could be applied to a hypothetical synthesis of this compound.

Atom Economy: Designing the synthesis to maximize the incorporation of all materials used in the process into the final product.

Use of Safer Solvents: Whenever possible, using less hazardous solvents or even solvent-free conditions. For example, some nitration reactions can be carried out under mechanochemical conditions, significantly reducing solvent usage. rsc.org

Catalysis: The use of catalytic reagents is superior to stoichiometric reagents in terms of reducing waste. For the reduction of nitro groups, catalytic hydrogenation is a greener alternative to using stoichiometric reducing agents like tin(II) chloride or iron powder, which generate large amounts of metal waste.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption. Microwave-assisted synthesis is another approach that can often reduce reaction times and energy input. rsc.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.